
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride
Overview
Description
3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride is a fluorinated azetidine derivative
Synthetic Routes and Reaction Conditions:
Fluorination: The synthesis of this compound typically involves the fluorination of a precursor azetidine compound. This can be achieved using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Alkylation: The pent-4-en-1-yl group can be introduced through alkylation reactions. For example, reacting the azetidine with 1-bromo-4-pentene in the presence of a strong base like sodium hydride (NaH) can facilitate the formation of the desired compound.
Hydrochloride Formation: The final step involves converting the azetidine base into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The fluorinated azetidine can undergo oxidation reactions, potentially forming fluorinated derivatives or breaking down into smaller fragments.
Reduction: Reduction reactions can be used to convert the azetidine ring into other nitrogen-containing heterocycles.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be employed to introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated alcohols, carboxylic acids, or ketones.
Reduction: Amines or other reduced nitrogen-containing heterocycles.
Substitution: Various alkylated or aminated derivatives of the azetidine ring.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly those involving nitrogen-containing heterocycles.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: Its unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which 3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with biological targets such as enzymes or receptors. The fluorine atom could enhance binding affinity or alter the compound's metabolic stability.
Molecular Targets and Pathways Involved:
Enzymes: The compound might inhibit or activate specific enzymes, leading to therapeutic effects.
Receptors: It could bind to receptors in the body, modulating physiological responses.
Comparison with Similar Compounds
3-Fluoro-3-(prop-2-en-1-yl)azetidine hydrochloride: A structurally similar compound with a shorter alkyl chain.
3-Fluoro-3-(but-3-en-1-yl)azetidine hydrochloride: Another analog with a different alkyl chain length and position.
Uniqueness: 3-Fluoro-3-(pent-4-en-1-yl)azetidine hydrochloride is unique due to its specific alkyl chain length and the position of the double bond, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-fluoro-3-pent-4-enylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h2,10H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXDIUTGGZNRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1(CNC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


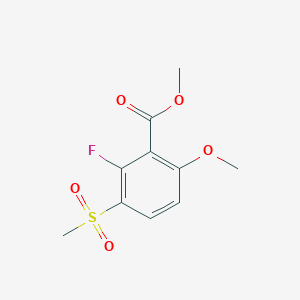
![3-Amino-2-[(3-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1485049.png)
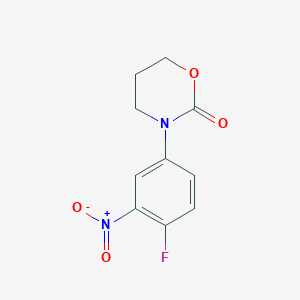
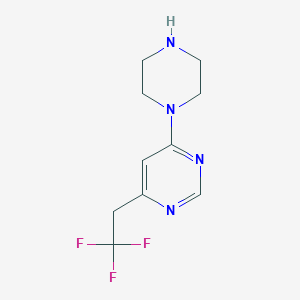

amine](/img/structure/B1485055.png)
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1485057.png)
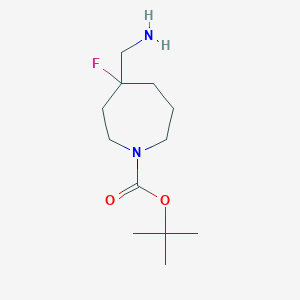
![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
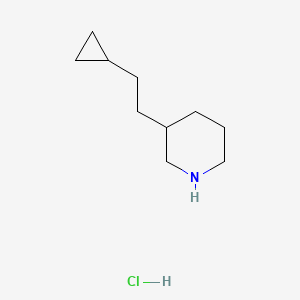
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
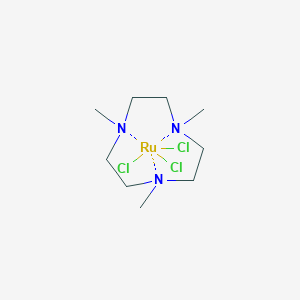
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)
